3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(2-methoxyphenyl)propanamide
Beschreibung
The exact mass of the compound 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(2-methoxyphenyl)propanamide is 391.17567294 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(2-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(2-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-13-12-14(2)26(24-13)19-9-8-17-22-23-18(27(17)25-19)10-11-20(28)21-15-6-4-5-7-16(15)29-3/h4-9,12H,10-11H2,1-3H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTXWAMJASNJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NC4=CC=CC=C4OC)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(2-methoxyphenyl)propanamide is a novel derivative in the realm of medicinal chemistry, particularly noted for its potential anticancer properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological effects.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Core Structure : A triazolo[4,3-b]pyridazine framework.
- Substituents : A 3,5-dimethyl-1H-pyrazole moiety and a methoxyphenyl group.
The molecular formula is , with a molecular weight of approximately 365.43 g/mol.
Research indicates that this compound exhibits dual inhibition of key enzymes involved in cancer progression:
- c-Met : A receptor tyrosine kinase implicated in tumor growth and metastasis.
- Pim-1 : A serine/threonine kinase associated with cell survival and proliferation.
In Vitro Studies
In vitro studies have demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines. For instance:
- MCF-7 Cells : This breast cancer cell line showed a notable arrest in the S phase of the cell cycle when treated with the compound. The compound induced apoptosis, evidenced by increased caspase-9 activity and alterations in the PI3K-AKT-mTOR signaling pathway .
Efficacy Against Cancer Cell Lines
A comprehensive evaluation was conducted using the NCI 60-panel cell line assay to assess anticancer activities. The results indicated:
- Compounds 4g and 4a : These derivatives displayed significant antiproliferative activity with mean GI% values of 55.84% and 29.08%, respectively. Compound 4g exhibited an IC50 value of 0.163 ± 0.01 μM against c-Met and 0.283 ± 0.01 μM against Pim-1 .
Pharmacokinetics and Drug-Likeness
Further investigations into the pharmacokinetic properties revealed favorable profiles for absorption, distribution, metabolism, and excretion (ADME). The docking studies suggested that the compound binds effectively to the ATP-binding sites of c-Met and Pim-1, which is critical for its inhibitory action.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antiproliferative | Significant inhibition in various cancer cell lines; MCF-7 cells showed S-phase arrest. |
| Enzyme Inhibition | Dual inhibition of c-Met (IC50 = 0.163 μM) and Pim-1 (IC50 = 0.283 μM). |
| Apoptosis Induction | Increased caspase-9 activity; enhanced apoptosis compared to control groups. |
Q & A
Q. How can the structure of this compound be confirmed during synthesis?
Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to verify substituent positions (e.g., pyrazole and triazole ring integration) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch near 1650 cm⁻¹) .
- X-ray crystallography : Resolve 3D atomic arrangement using SHELX programs for refinement .
Q. What are optimal reaction conditions for synthesizing triazolopyridazine intermediates?
Key parameters include:
- Solvent selection : Absolute ethanol or glacial acetic acid for cyclization reactions (e.g., forming triazolo[4,3-b]pyridazine cores) .
- Temperature : Reflux at 120°C for acetohydrazide formation .
- Catalysts : Copper sulfate and sodium ascorbate for click chemistry in hybrid synthesis .
- Purification : Column chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate pure products .
Advanced Research Questions
Q. How can experimental design address contradictions in biological activity data?
Contradictions may arise from assay variability or target selectivity. Mitigation strategies:
- Comparative assays : Use parallel models (e.g., fungal 14-α-demethylase vs. human kinases) to assess specificity .
- Dose-response profiling : Quantify IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
- Computational validation : Perform molecular docking (e.g., with PDB: 3LD6) to predict binding modes and reconcile activity disparities .
Q. What methodologies are effective for studying structure-activity relationships (SAR) in this compound class?
SAR studies require systematic modifications:
- Substituent variation : Replace methoxyphenyl with halogenated or alkyl groups to assess impact on bioactivity .
- Functional group swaps : Substitute the propanamide chain with sulfonyl or carboxylate moieties .
- Pharmacokinetic profiling : Use SwissADME to predict solubility, lipophilicity (LogP), and drug-likeness .
Example SAR Table :
| Substituent (R) | LogP | IC₅₀ (µM) vs. 14-α-demethylase |
|---|---|---|
| 2-Methoxyphenyl | 3.2 | 12.5 |
| 4-Chlorophenyl | 3.8 | 8.7 |
| 3-Trifluoromethyl | 4.1 | 5.2 |
| Data adapted from docking and assay results in |
Q. How can reaction intermediates be stabilized during multi-step synthesis?
- Protective groups : Use tert-butoxycarbonyl (Boc) for amine protection during pyrazole functionalization .
- Low-temperature quenching : Halt exothermic reactions (e.g., nitrosation) at -20°C to prevent decomposition .
- In situ monitoring : Employ HPLC or TLC to track intermediate stability and optimize reaction times .
Data Analysis and Validation
Q. What statistical models are suitable for optimizing synthetic yields?
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., solvent ratio, catalyst loading) .
- Response surface methodology (RSM) : Model nonlinear relationships between temperature/pH and yield .
- Machine learning : Train algorithms on historical reaction data to predict optimal conditions for novel derivatives .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- SHELX refinement : Apply constraints for bond lengths/angles during X-ray structure solution .
- Twinned data handling : Use SHELXL for high-resolution refinement of challenging crystals .
- Validation tools : Check CIF files with PLATON to detect disorder or missed symmetry .
Biological and Pharmacological Focus
Q. What strategies validate target engagement in cellular assays?
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled inhibitors) to quantify receptor occupancy .
- Gene knockdown : Apply siRNA targeting putative receptors (e.g., c-Met/Pim-1 kinases) to confirm mechanism .
- Thermal shift assays : Monitor protein melting shifts to infer compound binding .
Q. How can metabolic stability be improved for in vivo studies?
- Prodrug design : Introduce ester or phosphate groups to enhance solubility and reduce first-pass metabolism .
- Cytochrome P450 screening : Identify metabolic hotspots via liver microsome assays and modify susceptible sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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